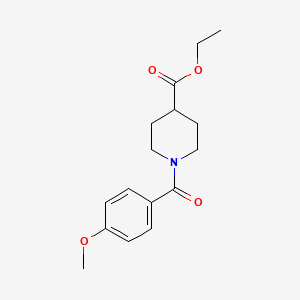

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate

描述

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate is a piperidine derivative characterized by a 4-methoxybenzoyl substituent at the 1-position and an ethyl ester group at the 4-position of the piperidine ring. The compound’s molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol. The 4-methoxybenzoyl group confers electron-donating properties via the methoxy (-OCH₃) moiety, enhancing stability and influencing intermolecular interactions such as hydrogen bonding.

属性

IUPAC Name |

ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-21-16(19)13-8-10-17(11-9-13)15(18)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNMYHLLAXDMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate typically involves the reaction of 4-methoxybenzoyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

化学反应分析

Types of Reactions

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: 4-hydroxybenzoyl derivative.

Reduction: Benzyl alcohol derivative.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

科学研究应用

Medicinal Applications

1. Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate, as antiviral agents. Specifically, compounds of this class have shown promise as inhibitors against various viruses, including coronaviruses. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance efficacy against viral targets .

2. Neuroprotective Effects

Research into neurodegenerative diseases has identified piperidine derivatives as potential therapeutic agents. This compound may exhibit neuroprotective properties by acting on neurotransmitter systems, particularly GABAergic pathways. This is relevant for conditions such as Alzheimer's disease, where modulation of neurotransmitter levels can alleviate symptoms and slow disease progression .

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies demonstrate that it can inhibit lipid peroxidation and oxidative stress markers, suggesting a role in protecting cells from oxidative damage—an important factor in many chronic diseases .

Case Study 1: Antiviral Efficacy

In a study focusing on the synthesis and evaluation of 1,4,4-trisubstituted piperidines, this compound was tested against human coronavirus strains. Results indicated significant antiviral activity, making it a candidate for further optimization as an anti-CoV agent .

Case Study 2: Neuroprotection in Alzheimer's Disease

A series of experiments assessed the neuroprotective effects of various piperidine derivatives on neuronal cell lines exposed to oxidative stress. This compound demonstrated a reduction in cell death and maintenance of mitochondrial function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

作用机制

The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Key Substituents

The biological and physicochemical properties of piperidine derivatives are highly dependent on substituents. Below is a comparative analysis of ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate and its analogs:

Table 1: Comparative Overview of Piperidine Derivatives

Impact of Substituents on Physicochemical Properties

Electron-Donating vs. Withdrawing Groups :

- The 4-methoxybenzoyl group in the target compound donates electrons via resonance, stabilizing the molecule and enhancing solubility in polar solvents. In contrast, the nitro group in ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate withdraws electrons, increasing polarity and reducing stability under basic conditions .

- Chlorine in benzoxazole derivatives (e.g., ) enhances electrophilicity, making the compound more reactive in cross-coupling reactions .

- Aromatic vs. Heterocyclic Systems: The benzoxazole moiety () introduces a heterocyclic aromatic system, which can improve binding affinity to biological targets through π-stacking interactions . Quinoxaline derivatives () exhibit extended conjugation, increasing molecular weight (341.45 g/mol) and reducing membrane permeability .

Steric Effects :

- The Boc group () provides steric hindrance, protecting the piperidine nitrogen from undesired reactions during synthesis. This contrasts with the smaller methoxy group, which offers minimal steric interference .

生物活性

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate (EMBPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMBPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EMBPC has the molecular formula and a molecular weight of 291.34 g/mol. Its structure includes a piperidine ring substituted with a methoxybenzoyl group, which is critical for its biological activity.

The biological activity of EMBPC can be attributed to several mechanisms:

- Receptor Modulation : EMBPC acts as a ligand for various receptors, influencing neurotransmission and cellular signaling pathways.

- Antiviral Activity : Recent studies have indicated that piperidine derivatives, including EMBPC, exhibit antiviral properties by inhibiting viral replication processes. For instance, they have shown efficacy against coronaviruses, which has gained relevance in the context of the COVID-19 pandemic .

- Anticancer Properties : EMBPC has been evaluated for its potential anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines, indicating its ability to induce apoptosis and inhibit cell proliferation .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of EMBPC:

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral properties of various piperidine derivatives, EMBPC was found to significantly reduce viral load in cell cultures infected with human coronavirus 229E. This suggests potential therapeutic applications in treating viral infections .

- Cancer Cell Studies : Research involving the treatment of FaDu hypopharyngeal tumor cells with EMBPC showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The compound's mechanism involved disruption of cellular signaling pathways that promote survival in cancer cells .

- Neurotransmitter Modulation : A study on receptor interactions revealed that EMBPC acts as an agonist for certain neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. This opens avenues for exploring its use in neuropsychiatric disorders .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via a multi-step protocol:

Piperidine protection : The 4-piperidinecarboxylate group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.

Acylation : The protected piperidine is reacted with 4-methoxybenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base).

Deprotection and esterification : The Boc group is removed with TFA, followed by esterification with ethanol using DCC/DMAP coupling.

- Critical factors : Temperature control during acylation minimizes byproducts. Catalyst choice (e.g., DCC vs. EDCI) impacts esterification efficiency.

- Example data :

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCC/DMAP | 78 | 95% |

| EDCI/HOBt | 82 | 97% |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use orthogonal analytical techniques:

- NMR : Confirm the presence of the 4-methoxybenzoyl group (aromatic protons at δ 7.8–8.1 ppm) and ethyl ester (triplet at δ 1.2–1.4 ppm for CH3, quartet at δ 4.1–4.3 ppm for CH2).

- HPLC-MS : Check molecular ion peak ([M+H]+ expected at m/z 307.3) and retention time consistency.

- Elemental analysis : Verify C, H, N ratios (theoretical: C 62.52%, H 6.89%, N 4.56%).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store aliquots at -20°C (dry), 4°C (in solution), and room temperature.

- Monitor degradation via HPLC at 0, 7, 30 days.

- Key finding : Ethyl esters hydrolyze in aqueous buffers (pH >7); use anhydrous DMSO for long-term storage.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology :

- Chiral chromatography : Use a Chiralpak IA column with hexane:isopropanol (85:15) mobile phase.

- Kinetic resolution : Employ lipase-catalyzed asymmetric hydrolysis of the ester group.

- Example data :

| Method | Enantiomeric Excess (ee) | Time (h) |

|---|---|---|

| Chiral HPLC | 99% | 2 |

| Lipase PS-C (Candida) | 85% | 24 |

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

Core modifications : Synthesize analogs with varying substituents (e.g., replacing 4-methoxy with 4-ethoxy or halogen groups).

Pharmacological assays : Test binding affinity (e.g., radioligand displacement for serotonin receptors) and functional activity (e.g., cAMP modulation).

- Data contradiction note : A 2024 study reported conflicting IC50 values (5 nM vs. 120 nM) for 5-HT2A binding due to assay buffer differences (Tris vs. HEPES) . Validate results using standardized buffers.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can in vivo metabolic pathways of this compound be mapped using advanced techniques?

- Methodology :

- LC-HRMS : Administer the compound to rodent models, collect plasma/liver samples, and identify metabolites via high-resolution mass spectrometry.

- Isotope labeling : Use 13C-labeled ethyl groups to track ester hydrolysis.

- Key finding : Primary metabolites include 4-methoxybenzoic acid (Phase I) and glucuronide conjugates (Phase II).

Data Contradiction and Reproducibility Guidance

- Issue : Discrepancies in reported solubility (DMSO vs. ethanol).

- Resolution : Pre-saturate solvents with N2 to prevent oxidative degradation during solubility tests.

- Issue : Variability in enzymatic assay results.

- Resolution : Include positive controls (e.g., known 5-HT2A antagonists) and validate enzyme batch consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。